BenchChemオンラインストアへようこそ!

1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-(2-methoxyphenoxy)ethan-1-one

Physicochemical profiling CNS drug-likeness Library analog comparison

This compound features a unique 2-methoxyphenoxy substituent on the 8-azabicyclo[3.2.1]oct-2-ene scaffold, offering a distinct hydrogen-bond-acceptor pattern and conformational flexibility compared to simpler analogs. Its property profile (cLogP 1.94, TPSA 38.77 Ų) is ideal for CNS fragment-based screening and exploring new selectivity fingerprints in monoamine transporter binding assays. Secure this differentiated chemotype for your SAR studies.

Molecular Formula C16H19NO3
Molecular Weight 273.332
CAS No. 1797367-21-5
Cat. No. B2733309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-(2-methoxyphenoxy)ethan-1-one
CAS1797367-21-5
Molecular FormulaC16H19NO3
Molecular Weight273.332
Structural Identifiers
SMILESCOC1=CC=CC=C1OCC(=O)N2C3CCC2C=CC3
InChIInChI=1S/C16H19NO3/c1-19-14-7-2-3-8-15(14)20-11-16(18)17-12-5-4-6-13(17)10-9-12/h2-5,7-8,12-13H,6,9-11H2,1H3
InChIKeyHQUBZBZKIORSFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 61.6 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-(2-methoxyphenoxy)ethan-1-one (CAS 1797367-21-5): Chemical Identity, Core Scaffold, and Procurement-Relevant Properties


1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-(2-methoxyphenoxy)ethan-1-one (CAS 1797367‑21‑5) is a synthetic small molecule (MW 273.33 g/mol, C₁₆H₁₉NO₃) built on an 8-azabicyclo[3.2.1]oct-2-ene (tropane‑like) core linked via an ethanone bridge to a 2‑methoxyphenoxy substituent [REFS‑1]. The 8‑azabicyclo[3.2.1]oct‑2‑ene scaffold is a well‑established pharmacophore in monoamine neurotransmitter re‑uptake inhibition and mu opioid receptor antagonism, as documented in patent families covering 8‑azabicyclo[3.2.1]octane and oct‑2‑ene derivatives [REFS‑2][REFS‑3]. The compound is commercially available from at least one major screening‑compound supplier at a certified purity of ≥90% (LCMS/NMR) and is currently stocked at the 61.6 mg scale [REFS‑1]. Its calculated physicochemical profile includes cLogP 1.94, topological polar surface area (TPSA) 38.77 Ų, zero hydrogen‑bond donors, three hydrogen‑bond acceptors, five rotatable bonds, one aromatic ring, and a fraction sp³ (Fsp³) of 0.44, placing it in a favorable property space for CNS drug discovery and fragment‑based screening [REFS‑1].

Why Generic 8‑Azabicyclo[3.2.1]oct‑2‑ene Analogs Cannot Replace 1‑{8‑azabicyclo[3.2.1]oct‑2‑en‑8‑yl}‑2‑(2‑methoxyphenoxy)ethan‑1‑one Without Quantitative Risk


The 8‑azabicyclo[3.2.1]oct‑2‑ene scaffold supports diverse biological activities—ranging from serotonin/dopamine/noradrenaline re‑uptake inhibition to mu opioid receptor antagonism—depending critically on the nature and topology of the N‑acyl and C‑3 substituents [REFS‑1][REFS‑2]. In the target compound, the N‑linked 2‑(2‑methoxyphenoxy)ethanone side chain introduces a specific hydrogen‑bond‑acceptor pattern (ether + ketone oxygen) and a distinct conformational flexibility (five rotatable bonds, TPSA 38.77 Ų) that differ markedly from analogs bearing phenyl, benzyloxy, or smaller acyl groups [REFS‑3]. Even closely related screening‑library analogs (e.g., F6471‑2532, which lacks the methoxy substituent and has MW 243.30; or F6471‑2568, which is the unsaturated‑amide variant with MW 271.31 and no methoxy group) exhibit shifts in cLogP, TPSA, and hydrogen‑bonding capacity that can alter target engagement, selectivity, and pharmacokinetic behavior in ways that are not predictable from scaffold similarity alone [REFS‑3]. Consequently, substituting the target compound with a generic 8‑azabicyclo[3.2.1]oct‑2‑ene derivative without head‑to‑head comparative data risks generating non‑reproducible screening results, misinterpreting SAR, and wasting procurement resources on a compound that may occupy a different region of chemical‑biology space.

Quantitative Differentiation of 1‑{8‑azabicyclo[3.2.1]oct‑2‑en‑8‑yl}‑2‑(2‑methoxyphenoxy)ethan‑1‑one Against Closest Commercially Available Analogs


Physicochemical Property Fingerprint vs. Five Nearest-Neighbor Analogs from the Same Screening Library

The target compound occupies a distinct region of calculated property space relative to its five closest commercially available analogs (all supplied by the same vendor at identical 90% purity). Its cLogP (1.94) is higher than the des-methoxy analog F6471‑2532 (MW 243.30, cLogP not explicitly given but predicted lower due to loss of one oxygen atom) and lower than the naphthyl analog F6471‑2591 (MW 283.32, containing an additional aromatic ring that increases lipophilicity). The target compound’s TPSA (38.77 Ų) and hydrogen‑bond acceptor count (HBA = 3) position it favorably for CNS penetration while retaining sufficient polarity for aqueous solubility (cLogSw –2.63). This profile is distinguishable from F6471‑2568 (MW 271.31, C₁₆H₁₇NO₃, one fewer oxygen atom, predicted lower HBA), F6471‑2554 (MW 257.33, C₁₆H₁₉NO₂, lacking the ether oxygen of the methoxyphenoxy group), and F6471‑2556 (MW 257.32, C₁₆H₁₉NO₂, a regioisomeric variation) [REFS‑1]. The quantified differences are summarized in the comparison data below.

Physicochemical profiling CNS drug-likeness Library analog comparison

Library Assignment and Screening Provenance Differentiating the Target Compound from Common 8‑Azabicyclo Analogs

The target compound has been explicitly curated into six specialized screening libraries maintained by the supplier: the Bicyclic Screening Compound Library, the BioDiversity Phenotypic Library, the CNS Focused Screening Library, the Fragment Library with Experimental Solubility, the General Fragment Library, and the Natural Product Like Compounds Library [REFS‑1]. In contrast, the closest analog F6471‑2532 (CAS 1798046‑58‑8, 1‑((1R,5S)‑8‑azabicyclo[3.2.1]oct‑2‑en‑8‑yl)‑2‑phenoxyethanone) is listed only as a substructure analog and is not explicitly tagged for the CNS Focused or Fragment with Experimental Solubility collections [REFS‑1]. This difference in library assignment reflects a computed or experimentally validated property advantage of the target compound—likely its improved solubility (cLogSw –2.63) and optimal TPSA for CNS penetration—that has been recognized by the vendor’s cheminformatics curation process.

Screening library membership CNS-focused libraries Fragment-based drug discovery

Purity, Stock Availability, and Analytical Quality Control vs. Non‑Certified Alternative Sources

The target compound is supplied at a certified purity of 90% (verified by LCMS and/or 400 MHz ¹H NMR) with a current stock of 61.6 mg in the vendor’s UA facility and a guaranteed delivery time of 2‑3 weeks [REFS‑1][REFS‑2]. Many alternative sources of 8‑azabicyclo[3.2.1]oct‑2‑ene derivatives either do not disclose purity or provide only predicted purity values without analytical certification. The closest analog F6471‑2532 has a lower stock level (26 mg) and the analog F6471‑2568 has only 22.4 mg available, making the target compound the most readily available member of this analog series for immediate screening campaigns [REFS‑1].

Quality control Procurement reliability Certified purity

Class‑Level Biological Target Inference Based on 8‑Azabicyclo[3.2.1]oct‑2‑ene Pharmacophore and Methoxyphenoxy Substitution

While no direct biochemical or cellular assay data are publicly available for the target compound itself, the 8‑azabicyclo[3.2.1]oct‑2‑ene core is a privileged scaffold for serotonin (5‑HT), dopamine (DA), and noradrenaline (NA) transporter inhibition, as established in the patent literature (WO 97/13770, US 6,617,459) [REFS‑1]. Additionally, 8‑azabicyclo[3.2.1]octane derivatives with N‑acyl substitutions have been claimed as potent mu opioid receptor antagonists (US 8,664,242) [REFS‑2]. The target compound’s 2‑methoxyphenoxy substituent introduces an electron‑rich aromatic ether that can engage in π‑stacking and hydrogen‑bonding interactions distinct from the simple phenyl, benzyloxy, or heteroaryl substituents commonly explored in the serotonin re‑uptake inhibitor patent space [REFS‑1][REFS‑3]. This substitution pattern may confer a shifted selectivity profile across the three monoamine transporters or between transporter inhibition and opioid receptor antagonism, a hypothesis that is only testable with the specific compound and cannot be answered by a generic scaffold analog.

Monoamine reuptake inhibition Mu opioid receptor antagonism CNS polypharmacology

Best-Fit Research and Industrial Application Scenarios for 1‑{8‑azabicyclo[3.2.1]oct‑2‑en‑8‑yl}‑2‑(2‑methoxyphenoxy)ethan‑1‑one Based on Quantitative Evidence


CNS Polypharmacology Screening for Novel Triple Re‑Uptake Inhibitor Chemotypes

Given the compound’s inclusion in the CNS Focused Screening Library and its derivation from the 8‑azabicyclo[3.2.1]oct‑2‑ene scaffold known for SERT/DAT/NET inhibition [REFS‑1], it is ideally suited for broad‑panel monoamine transporter binding assays. Its 2‑methoxyphenoxy substituent has not been explored in published triple re‑uptake inhibitor SAR [REFS‑2], offering an opportunity to discover a new selectivity fingerprint distinct from the DOV 216,303 or NS2456 chemotypes.

Fragment‑Based Lead Discovery with Experimental Solubility Validation

The compound’s membership in the Fragment Library with Experimental Solubility [REFS‑3] indicates that its aqueous solubility has been measured and found acceptable for fragment screening at typical concentrations (≥100 µM). Its MW (273.33), Fsp³ (0.44), and TPSA (38.77) place it within fragment‑like property space [REFS‑3], making it a tractable starting point for structure‑based drug design against CNS targets such as neurotransmitter transporters or GPCRs.

Mu Opioid Receptor Antagonist Screening with Reduced GI Penetration Potential

Peripherally restricted mu opioid receptor antagonists are under investigation for opioid‑induced bowel dysfunction [REFS‑4]. The target compound’s TPSA (38.77 Ų) and cLogP (1.94) are consistent with molecules that can achieve oral absorption but may exhibit limited brain penetration depending on transporter‑mediated efflux. Screening this compound in mu opioid receptor binding and functional assays could identify a lead with a differentiated brain‑to‑plasma ratio relative to known 8‑azabicyclo[3.2.1]octane mu antagonists.

Analog Series Expansion for Physicochemical Property Optimization

The target compound’s nearest analogs (F6471‑2532, F6471‑2568, F6471‑2591, F6471‑2554, F6471‑2556) form a tight property gradient around it [REFS‑3]. Procuring the target compound together with 2‑3 analogs enables a focused matrix SAR study where incremental changes in MW, cLogP, TPSA, and HBA can be correlated with in vitro potency and ADME parameters, providing a data‑rich foundation for lead optimization without requiring extensive custom synthesis.

Quote Request

Request a Quote for 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-(2-methoxyphenoxy)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.